![molecular formula C14H27NO5 B13575506 (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoicacid](/img/structure/B13575506.png)
(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid is a synthetic organic compound characterized by the presence of tert-butoxy and tert-butoxycarbonyl groups. These groups are known for their steric bulk and protective properties in organic synthesis, particularly in peptide chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid typically involves multiple steps:
Protection of Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Pentanoic Acid Backbone: The protected amino acid is then subjected to a series of reactions to form the pentanoic acid backbone. This may involve alkylation, reduction, or other transformations.
Introduction of the tert-Butoxy Group: The tert-butoxy group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tert-butoxy moiety.
Final Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions allow for the replacement of leaving groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid is used as a building block in the synthesis of complex molecules, particularly peptides and peptidomimetics. Its protective groups facilitate selective reactions and enhance the stability of intermediates.
Biology
In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein folding. Its steric bulk can influence the conformation of peptides, providing insights into structure-activity relationships.
Medicine
In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. The protective groups can be modified to enhance bioavailability and target specificity.
Industry
In the industrial sector, (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid is employed in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its robust synthetic routes and versatile reactivity make it a valuable intermediate.
Mécanisme D'action
The mechanism of action of (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy and Boc groups can influence the binding affinity and specificity of the compound, modulating its biological activity. Pathways involved may include enzymatic catalysis, signal transduction, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid: Similar structure but with a shorter carbon chain.
(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}hexanoic acid: Similar structure but with a longer carbon chain.
(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}cyclohexanoic acid: Similar structure but with a cyclic backbone.
Uniqueness
The uniqueness of (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid lies in its specific combination of steric bulk and protective groups, which confer distinct reactivity and stability. This makes it particularly useful in selective synthetic transformations and as a probe in biological studies.
By understanding the detailed properties and applications of (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Propriétés
Formule moléculaire |
C14H27NO5 |
|---|---|
Poids moléculaire |
289.37 g/mol |
Nom IUPAC |
(3S,4S)-4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C14H27NO5/c1-9(19-13(2,3)4)10(8-11(16)17)15-12(18)20-14(5,6)7/h9-10H,8H2,1-7H3,(H,15,18)(H,16,17)/t9-,10-/m0/s1 |
Clé InChI |
WBHDVLYPXNXQAW-UWVGGRQHSA-N |
SMILES isomérique |
C[C@@H]([C@H](CC(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C |
SMILES canonique |
CC(C(CC(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


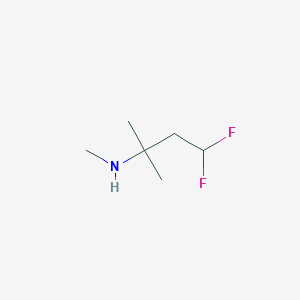
![5-Methyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B13575429.png)
![ethyl 4-[(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B13575437.png)

![Bicyclo[2.2.0]hexan-2-amine](/img/structure/B13575448.png)
![(2R,3R,4S,5R)-2-[6-(2,3-dihydro-1H-indol-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13575449.png)
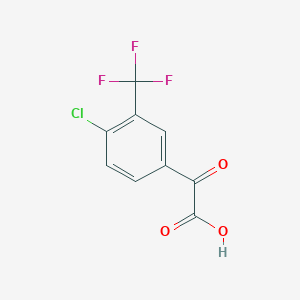
![1-[2-(Pyrrolidin-1-yl)phenyl]piperazine](/img/structure/B13575455.png)
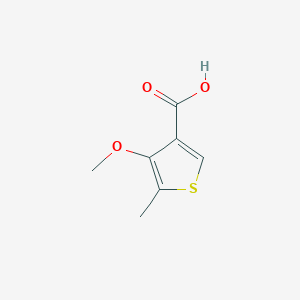
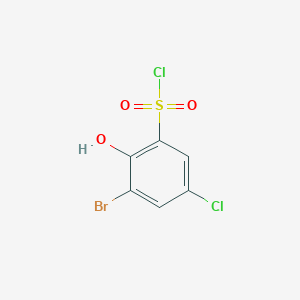
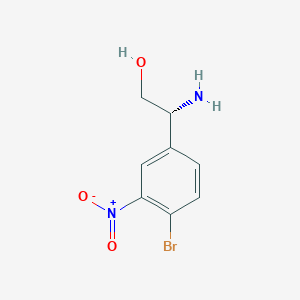
![N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide](/img/structure/B13575489.png)
![4-tert-butyl-N-[(4-carbamoylphenyl)methyl]benzamide](/img/structure/B13575493.png)

